molecular formula C16H26O5 B1230977 Tetranor-PGE1 CAS No. 23923-84-4

Tetranor-PGE1

Cat. No. B1230977
CAS RN: 23923-84-4
M. Wt: 298.37 g/mol
InChI Key: FPTFFTMXBKQFKC-JZKKULJYSA-N
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Description

Tetranor-PGE1 is a metabolite of Prostaglandin E2 (PGE2) and has been identified as a potential biomarker for colon cancer . It is not commercially available and thus there was a need for a direct synthesis .


Synthesis Analysis

The synthesis of Tetranor-PGE1 is not straightforward due to its rapid metabolism. The synthesis involves the use of an isotopically labeled side-chain for improved metabolite quantification . This concise synthesis is crucial for the quantification of end urinary metabolites .


Molecular Structure Analysis

The systematic name for Tetranor-PGE1 is N-tauro-9,13-dihydroxy-7-oxo-tetranorprosta-11-enoate . Its molecular formula is C18H31NO7S and it has an exact mass of 405.182126 .


Chemical Reactions Analysis

The chemical reactions involving Tetranor-PGE1 are complex. Prostaglandins like PGE1 are rapidly metabolized, and PGE2 is mainly transformed into Tetranor-PGE1 .

Scientific Research Applications

1. Biomarker for Inflammation and Disease Monitoring

Tetranor-PGE1, a urinary metabolite of prostaglandins, plays a significant role in monitoring inflammation and various diseases. For instance, the concentration of tetranor-PGE1 in urine has been used to assess inflammation levels in infants with fever due to viral infections. The quantification of this metabolite, especially through liquid chromatography tandem mass spectrometry, has proven useful in distinguishing fever due to viral infections from other causes in infants (Idborg et al., 2014).

2. Diagnostic Marker for Allergies and Other Conditions

Tetranor-PGE1 is also significant in diagnosing and monitoring allergic conditions. The urinary levels of tetranor-PGE1 and its related metabolites have been found to be increased in patients with food allergies and certain muscular dystrophies. The development of monoclonal antibody-based assays for tetranor-PGE1 metabolites has facilitated their use as diagnostic markers for these conditions. Such assays have shown to be effective in identifying increased levels of these metabolites in diseases like food allergies and Duchenne muscular dystrophy (Nagata et al., 2021).

3. Research on Prostaglandin Metabolism

The study and synthesis of tetranor-PGE1 have provided insights into prostaglandin metabolism. This research is crucial for understanding the body's response to inflammation and the role of prostaglandins in human diseases. The synthesis of isotopically labeled standards of tetranor-PGE1, for example, supports the quantification of its end urinary metabolites, thereby enhancing our understanding of prostaglandin metabolism and its implications in disease processes (Kimbrough et al., 2020).

4. Role in Therapeutic Research and Drug Development

Research on tetranor-PGE1 is also integral in therapeutic applications and drug development. Studies involving the modification of tetranor-PGE1 derivatives have aimed at improving receptor selectivity and agonist activity for various therapeutic purposes. This includes the development of specific receptor agonists that can potentially be used in treating various diseases, including cardiovascular and inflammatory conditions (Maruyama et al., 2002).

Safety And Hazards

While specific safety and hazard data for Tetranor-PGE1 is not available, it’s important to note that prostaglandins are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h6-7,11-14,17-18H,2-5,8-10H2,1H3,(H,20,21)/b7-6+/t11-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTFFTMXBKQFKC-JZKKULJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetranor-PGE1

CAS RN

23923-84-4
Record name Tetranorprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023923844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
JA Oates, BJ Sweetman, K Gréen, B Samuelsson - Analytical Biochemistry, 1976 - Elsevier
… increases mitochondrial conversion of PGEz to tetranorPGE1, confirming the suggestion of … The location of the deuterium atoms on the pentadeutero-tetranor-PGE1 most consistent …
Number of citations: 20 www.sciencedirect.com
JR Benoy - 2019 - ir.vanderbilt.edu
… tetranor PGE1 1.25 involves two rounds of β-oxidation to the 16-carbon metabolite tetranor PGE1… We saw a need to specifically investigate tetranor PGE1 and PGD-M to gain a better …
Number of citations: 2 ir.vanderbilt.edu
JA Hankin, P Wheelan, RC Murphy - Archives of biochemistry and …, 1997 - Elsevier
… by identified as the previously identified tetranor-PGE1 … two mass ration into the tetranor-PGE1 metabolic product of these … , PGE2 , and tetranor-PGE1 could not 8% D1 incorporation. …
Number of citations: 38 www.sciencedirect.com
JR Kimbrough, S Jana, K Kim, A Allweil, JA Oates… - Tetrahedron letters, 2020 - Elsevier
Prostaglandin E 2 is produced in response to inflammation, often associated with human disease. As prostaglandins are rapidly metabolized, quantification of end urinary metabolites …
Number of citations: 2 www.sciencedirect.com
AK Banerjee, AJ Christmas, K Crowshaw, MA Heazell… - Life sciences, 1984 - Elsevier
M&B 28,767 [(±)11-deoxy-16-phenoxy-ω-tetranor PGE 1 ] and 16, 16′-dimethyl PGE 2 methylester (DMPG) were compared for their effects on gastric acid secretion (GAS) and gastric …
Number of citations: 2 www.sciencedirect.com
JA Hankin, CE Clay, RC Murphy - Journal of Pharmacology and …, 1998 - ASPET
The effects of ethanol and acetaldehyde on the metabolism of leukotriene B 4 (LTB 4 ) and PGE 2 were investigated in isolated cultures of rat hepatocytes. LTB 4 undergoes initial …
Number of citations: 14 jpet.aspetjournals.org
TA Tran-Thi, K Gyufko, K Decker - Eicosanoids, 1991 - europepmc.org
… The major metabolite of PGD2 was dinor-PGD2 while tetranor-PGE1 was the main degradation product of PGE2. Some polar metabolites and tritiated water were also formed. The …
Number of citations: 9 europepmc.org
RC Murphy, RM Barkley, K Zemski Berry… - Analytical …, 2005 - academia.edu
… 1C), and tetranor-PGE1 (Fig. 1D). The abundant product ion observed at m/z 271 for PGE2 was found to be derived from the loss of two molecules of water followed by loss of CO2 (…
Number of citations: 246 www.academia.edu
DJ Osborne, JR Boot, AF Cockerill, KG Cranstone… - Prostaglandins, 1979 - Elsevier
… Green (l), studying the metabolism of PGE2 in rats determined &at tetranor-PGE1 and ll-oxo-9,1C-dihydro-tetranor-Pl were not substrates for 9-oxo-reductase, implying that any …
Number of citations: 8 www.sciencedirect.com
MB Arriaga, F Karim, ATL Queiroz… - Frontiers in …, 2022 - frontiersin.org
Background Oxidized lipid mediators such as eicosanoids play a central role in the inflammatory response associated with tuberculosis (TB) pathogenesis. Diabetes mellitus (DM) leads …
Number of citations: 1 www.frontiersin.org

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